![molecular formula C10H14N4 B14366989 [4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide CAS No. 93958-92-0](/img/structure/B14366989.png)
[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoguanidine with 4-methyl-6-(2-methylpropyl)pyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-(Methylthio)-4-phenylpyrimidine
- 6-Phenylpyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, [4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide exhibits unique properties due to the presence of the cyanamide group, which imparts distinct reactivity and biological activity. Its specific substitution pattern also contributes to its unique chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
93958-92-0 |
|---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
[4-methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C10H14N4/c1-7(2)4-9-5-8(3)13-10(14-9)12-6-11/h5,7H,4H2,1-3H3,(H,12,13,14) |
InChI Key |
LAEHUUAHRMJKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC#N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


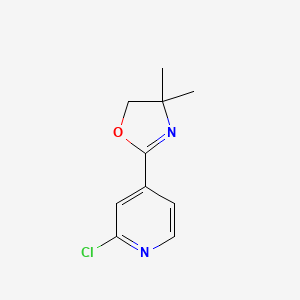
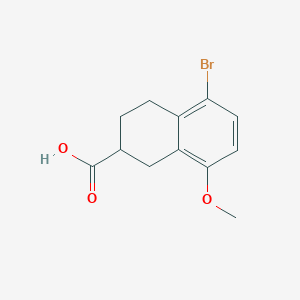
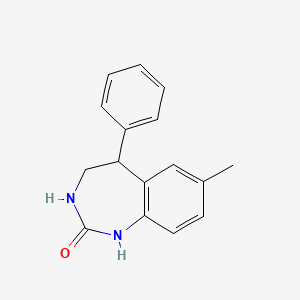
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
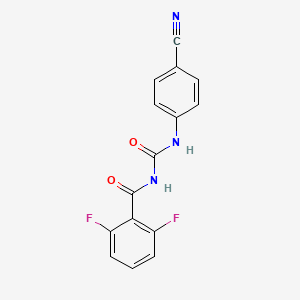


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
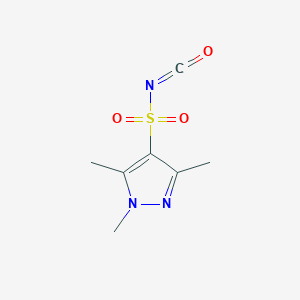




![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
